molecular formula C12H20N5O13P3 B1260852 Ethyl adenosine triphosphate

Ethyl adenosine triphosphate

Cat. No. B1260852
M. Wt: 535.23 g/mol
InChI Key: ISCLZDJGLPCZAS-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-ATP is an organic triphosphate formed by condensation between the gamma-phospho group of adenosine 5'-triphosphate and ethanol. It derives from an ethanol and an ATP.

Scientific Research Applications

1. Role in Cardiovascular Function

Ethyl adenosine triphosphate (ATP) plays a significant role in treating cardiovascular conditions. Studies have shown its effectiveness in managing supraventricular tachycardia (SVT) in infants and children, demonstrating its potential in altering short- and long-term treatments of SVT (Rossi & Burton, 1989). Additionally, ATP has been used in various clinical applications in cardiology, like inducing hypotension during surgery and treating patients with pulmonary hypertension, showcasing its versatility in therapeutic applications (Agteresch et al., 1999; Agteresch et al., 2012).

2. Utility in Neurotransmission and Muscle Contraction

ATP's function extends beyond cardiovascular health, influencing neurotransmission and muscle contraction. Its breakdown product, adenosine, contributes to various biological processes, including muscle contraction and neurotransmission, mediated by P1 and P2 receptors (Agteresch et al., 1999; Agteresch et al., 2012).

3. Research in Cellular Metabolism and Enzymatic Reactions

Ethyl adenosine triphosphate is central to cellular metabolism and is actively involved in enzymatic reactions. Its analogs, like 1,N6 ethenoadenosine triphosphate, exhibit valuable properties for probing enzymatic mechanisms due to their fluorescence and activity in enzyme systems, making them useful in scientific research (Secrist et al., 1972).

4. Implications in Immunology

In the field of immunology, ATP influences the function of dendritic cells. Its involvement in modulating immune responses, particularly in the context of Th1 response or tolerance, has been observed in various studies (Addi et al., 2008).

5. Biomedical Engineering and Biochemistry Applications

ATP is also instrumental in the development of biomedical and biochemical technologies. It has been employed in creating responsive supramolecular assemblies and for kinase-catalyzed phosphorylation detection, showing its utility in advanced medical and biochemical research (Datta, 2021; Song et al., 2008).

6. Analytical Chemistry

In analytical chemistry, ATP is used in biosensing applications. Gold nanoparticles modified with ATP aptamers have been developed for the colorimetric determination of urinary adenosine, demonstrating ATP's role in enhancing the specificity and sensitivity of biochemical assays (Chen et al., 2008).

properties

Product Name

Ethyl adenosine triphosphate

Molecular Formula

C12H20N5O13P3

Molecular Weight

535.23 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H20N5O13P3/c1-2-26-31(20,21)29-33(24,25)30-32(22,23)27-3-6-8(18)9(19)12(28-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

ISCLZDJGLPCZAS-WOUKDFQISA-N

Isomeric SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl adenosine triphosphate
Reactant of Route 2
Reactant of Route 2
Ethyl adenosine triphosphate
Reactant of Route 3
Reactant of Route 3
Ethyl adenosine triphosphate
Reactant of Route 4
Ethyl adenosine triphosphate
Reactant of Route 5
Ethyl adenosine triphosphate
Reactant of Route 6
Ethyl adenosine triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.